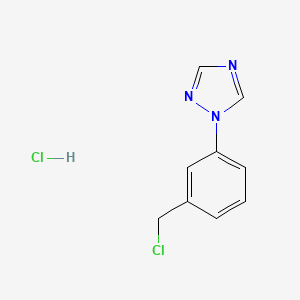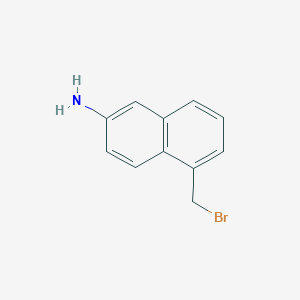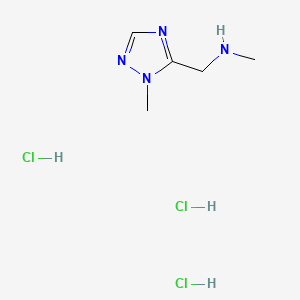
1-(Difluoromethoxy)naphthalene-4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethoxy)naphthalene-4-acetonitrile is an organic compound with the molecular formula C13H9F2NO. This compound is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group. It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)naphthalene-4-acetonitrile typically involves the reaction of 1-naphthol with difluoromethylating agents to introduce the difluoromethoxy group. This is followed by a nitrile formation reaction to attach the acetonitrile group. The reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethoxy)naphthalene-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(Difluoromethoxy)naphthalene-4-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethoxy)naphthalene-4-acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The acetonitrile group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
- 1-Methoxynaphthalene-4-acetonitrile
- 1-(Trifluoromethoxy)naphthalene-4-acetonitrile
- 1-(Difluoromethoxy)benzene-4-acetonitrile
Comparison: 1-(Difluoromethoxy)naphthalene-4-acetonitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C13H9F2NO |
|---|---|
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
2-[4-(difluoromethoxy)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2NO/c14-13(15)17-12-6-5-9(7-8-16)10-3-1-2-4-11(10)12/h1-6,13H,7H2 |
Clave InChI |
POSIOONUIFXRJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



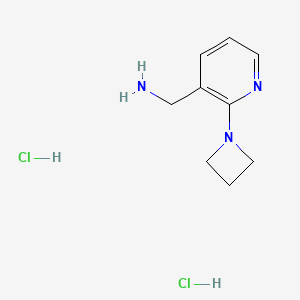
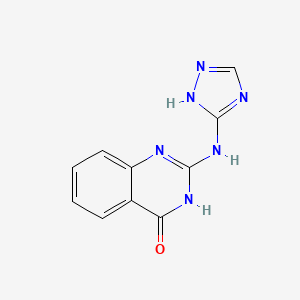


![[4-Amino-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]methanol](/img/structure/B11877714.png)


